An In-depth Technical Guide to the Chemical Properties of (1-Methyl-1h-imidazol-2-yl)-acetic acid
An In-depth Technical Guide to the Chemical Properties of (1-Methyl-1h-imidazol-2-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (1-Methyl-1h-imidazol-2-yl)-acetic acid and its hydrochloride salt. Due to the greater availability of data for the hydrochloride form, this document focuses primarily on the salt, with inferred properties and preparation methods for the free acid.
Chemical Identity and Physical Properties
(1-Methyl-1h-imidazol-2-yl)-acetic acid is a substituted imidazole derivative. The majority of available data pertains to its hydrochloride salt, a more stable and common form for handling and storage.
Table 1: Chemical Identifiers
| Property | (1-Methyl-1h-imidazol-2-yl)-acetic acid hydrochloride |
| IUPAC Name | (1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride |
| Synonyms | 2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride |
| CAS Number | 131654-57-4 |
| Molecular Formula | C₆H₉N₂O₂Cl |
| Molecular Weight | 176.6 g/mol |
| InChI Key | RJEIYQLLAGSIFO-UHFFFAOYSA-N |
| SMILES | Cl.[n]1(c(ncc1)CC(=O)O)C |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | Assumed from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water | Inferred from hydrochloride nature |
| pKa | Not available | |
| LogP | Not available |
Synthesis and Experimental Protocols
A plausible synthetic route to (1-Methyl-1h-imidazol-2-yl)-acetic acid hydrochloride can be conceptualized based on the synthesis of similar imidazole acetic acids. The following diagram illustrates a potential synthetic workflow.
Caption: Proposed synthetic workflow for (1-Methyl-1h-imidazol-2-yl)-acetic acid hydrochloride.
General Experimental Protocol for N-Alkylation and Hydrolysis (Hypothetical):
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N-Alkylation: 1-methylimidazole is reacted with an equimolar amount of an ethyl chloroacetate in a suitable solvent (e.g., acetonitrile or DMF) in the presence of a base (e.g., potassium carbonate) to facilitate the alkylation. The reaction mixture is typically heated to reflux and monitored by TLC or LC-MS for completion.
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Work-up and Isolation of Ester: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude ester is then purified, for example, by column chromatography.
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Hydrolysis: The purified ethyl (1-methyl-1H-imidazol-2-yl)acetate is then subjected to hydrolysis. This can be achieved by heating with an aqueous acid (e.g., HCl) or a base (e.g., NaOH).
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Formation of Hydrochloride Salt: If acid hydrolysis is used, the product is directly obtained as the hydrochloride salt after removal of water. If base hydrolysis is employed, the resulting carboxylate salt is acidified with hydrochloric acid to a pH of approximately 1-2, followed by evaporation of the solvent to yield the hydrochloride salt of the final product.
Analytical Characterization
Specific spectroscopic data for (1-Methyl-1h-imidazol-2-yl)-acetic acid is scarce. The following represents expected analytical data based on its structure and data from isomeric and related compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the N-methyl protons (δ ~3.5-4.0 ppm).- A singlet for the methylene protons of the acetic acid moiety (δ ~3.5-4.0 ppm).- Two doublets or singlets for the imidazole ring protons (δ ~7.0-8.0 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm), which may be absent in D₂O. |
| ¹³C NMR | - A signal for the N-methyl carbon (δ ~30-35 ppm).- A signal for the methylene carbon (δ ~40-50 ppm).- Signals for the imidazole ring carbons (δ ~120-145 ppm).- A signal for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 141.06. |
The relationship between the hydrochloride salt and the free acid is a simple acid-base equilibrium, as illustrated below.
Caption: Reversible conversion between the hydrochloride salt and the free acid.
Biological Activity
Specific biological activity data for (1-Methyl-1h-imidazol-2-yl)-acetic acid is not extensively reported in publicly available literature. However, the imidazole nucleus is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of imidazole have been reported to exhibit a wide range of pharmacological activities, including but not limited to:
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Antifungal Activity: Imidazole is the core structure of many antifungal drugs.
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Anti-inflammatory Activity: Certain substituted imidazoles have shown potent anti-inflammatory effects.
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Anticancer Activity: Various imidazole derivatives have been investigated for their potential as anticancer agents.
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Antiviral Activity: Some imidazole-containing compounds have demonstrated antiviral properties.
It is important to note that the specific biological profile of (1-Methyl-1h-imidazol-2-yl)-acetic acid would be dependent on its unique structure and would require dedicated biological screening for its determination.
Safety and Handling
Detailed safety information for (1-Methyl-1h-imidazol-2-yl)-acetic acid is not available. The following precautions are based on the available data for its hydrochloride salt and related imidazole compounds.
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General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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First Aid:
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If on skin: Wash with plenty of soap and water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. The information provided is based on publicly available data, and the absence of specific data for (1-Methyl-1h-imidazol-2-yl)-acetic acid should be noted. Researchers should always conduct their own risk assessments and consult relevant safety data sheets before handling any chemical.
